1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide
Description
The compound 1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide is a heterocyclic small molecule featuring a pyrimidine core substituted with a 2-methylimidazole group at the 6-position. This pyrimidine moiety is linked to a piperidine-4-carboxamide scaffold, which is further connected to a 2-methylbenzothiazole aromatic system. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural design aligns with kinase-targeting agents, where the pyrimidine and benzothiazole groups may mediate ATP-binding pocket interactions.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7OS/c1-14-23-7-10-29(14)21-12-20(24-13-25-21)28-8-5-16(6-9-28)22(30)27-17-3-4-19-18(11-17)26-15(2)31-19/h3-4,7,10-13,16H,5-6,8-9H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEQMUPPLPNHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC5=C(C=C4)SC(=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide Compounds with similar structures have been known to target enzymes or receptors involved in cellular signaling pathways.
Mode of Action
The mode of action of This compound It’s common for compounds with similar structures to interact with their targets by binding to the active site, thereby modulating the activity of the target.
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures have been known to affect various cellular signaling pathways, such as the pi3k/akt/mtor signaling pathway.
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to regulate cellular signaling pathways, potentially leading to changes in cell proliferation and survival.
Biological Activity
The compound 1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a pyrimidine and imidazole moiety, along with a benzo[d]thiazole group. This unique structural arrangement may contribute to its interaction with various biological targets.
Research indicates that this compound exhibits moderate affinity towards c-Jun N-terminal kinase 3 (JNK3), suggesting its role as an inhibitor in pathways related to various diseases. The selectivity for JNK3 over other kinases, such as p38α mitogen-activated protein kinase, enhances its therapeutic potential by minimizing off-target effects.
Anticancer Activity
Several studies highlight the compound's anticancer properties:
- Inhibition of Tumor Cell Proliferation : The compound has demonstrated significant inhibitory effects on the proliferation of cancer cell lines, including A549 (lung cancer) and CL15 (breast cancer). For instance, it was reported to have an IC50 value of approximately 9 μM against A549 cells, indicating potent anticancer activity .
- Mechanisms of Action : The compound induces apoptosis through the intrinsic pathway, leading to caspase activation. It also disrupts cellular invasion characteristics via the FAK/Paxillin signaling pathway, which is crucial in metastatic processes .
Selectivity and Binding Affinity
Binding studies using techniques like surface plasmon resonance (SPR) have shown that the compound selectively binds to JNK3. This selectivity is essential for developing targeted therapies with reduced side effects.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Key Features | IC50 (μM) |
|---|---|---|---|
| 2-Methylpyrimidine | Basic pyrimidine structure | Simple structure | N/A |
| Benzene Derivative | Simple aromatic structure | Basic aromatic characteristics | N/A |
| Imidazole Derivative | Contains imidazole ring | Commonly used in medicinal chemistry | N/A |
| N-(piperidine-4-yl)benzamide derivatives | Potent antitumor activity | Multiple derivatives studied | 0.25 |
This table illustrates that while many compounds exhibit biological activity, the specific combination of imidazole and pyrimidine in our target compound may provide distinct advantages in terms of selectivity and efficacy against cancer cells.
Study on A549 Cells
In a controlled study, exposure to varying concentrations of the compound resulted in significant inhibition of cell growth in A549 cells. The study utilized assays such as Western Blotting and immunocytochemistry to confirm the induction of apoptosis and cell cycle arrest. The results indicated that higher concentrations led to enhanced apoptosis markers and reduced migration capabilities .
Clinical Implications
Given its promising results in preclinical models, further investigation into this compound's pharmacokinetics and toxicity profiles is warranted. Its ability to selectively inhibit JNK3 suggests potential applications in treating conditions where JNK3 is implicated, including certain cancers and neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is structurally related to several kinase inhibitors and heterocyclic derivatives, as outlined below:
Functional and Structural Insights
- Pyrimidine vs. Pyridine Cores : The target compound employs a pyrimidine ring (as in Dasatinib), which is a common ATP-binding site anchor in kinase inhibitors. In contrast, the trifluoro-containing analogue from uses a pyridine ring, which may alter binding affinity due to reduced hydrogen-bonding capacity .
- Benzothiazole vs. Thiazole : The 2-methylbenzothiazole group in the target compound provides a bulkier aromatic system compared to the simpler thiazole in Dasatinib. This could enhance hydrophobic interactions with kinase pockets but may reduce solubility .
- Fluorine Substitution : The trifluoromethyl group in the analogue from likely increases metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability .
- Piperidine vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
